2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide

Description

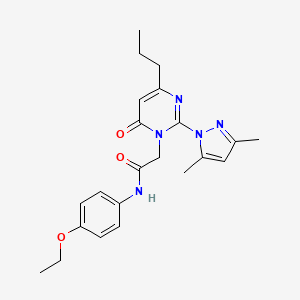

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide features a pyrimidinone core substituted with a 3,5-dimethylpyrazole moiety at position 2 and a propyl group at position 3. The acetamide side chain is linked to a 4-ethoxyphenyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., ) highlight the importance of substituent variations in modulating physicochemical and biological properties.

Properties

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O3/c1-5-7-18-13-21(29)26(22(24-18)27-16(4)12-15(3)25-27)14-20(28)23-17-8-10-19(11-9-17)30-6-2/h8-13H,5-7,14H2,1-4H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTDYEDYXPDROQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the synthesis, biological mechanisms, and pharmacological implications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This molecular formula indicates the presence of multiple functional groups, including a pyrazole ring, a pyrimidine moiety, and an acetamide group. The presence of these structures suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Key steps include:

- Formation of the Pyrazole Ring : Utilizing 3,5-dimethyl-1H-pyrazole in reactions with appropriate reagents.

- Synthesis of the Pyrimidine Ring : Reacting the pyrazole derivative with aldehydes and amines.

- Acylation : Finalizing the structure by acylating the pyrimidine derivative with 4-ethoxyphenyl acetic acid.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against strains of Mycobacterium tuberculosis in in vitro assays, suggesting potential applications in treating bacterial infections .

Analgesic Effects

Studies evaluating the analgesic properties of structurally related compounds have demonstrated significant pain relief in animal models. For example, compounds containing similar pyrazole and pyrimidine frameworks showed remarkable analgesic effects in hot plate tests and acetic acid-induced writhing tests .

Study on Antitubercular Activity

In a recent study, a series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their antitubercular activity against M. tuberculosis H37Rv strain. The results indicated that modifications at specific positions significantly enhanced activity, providing insights into structure-activity relationships .

| Compound | Structure | Activity |

|---|---|---|

| Compound A | Pyrazole-Pyrimidine | Moderate |

| Compound B | Modified Pyrazole | High |

Analgesic Profile Evaluation

Another study assessed the analgesic profile of various pyrazole derivatives using established pain models. The findings revealed that certain compounds exhibited increased latency times in pain response tests compared to controls, indicating potent analgesic properties .

Research Findings

Recent research emphasizes the importance of structural modifications in enhancing biological activities. For example:

- Inhibition Studies : Compounds were tested for inhibition against phosphodiesterase enzymes, revealing promising results that suggest potential use in inflammatory conditions .

- Docking Studies : Molecular docking simulations have shown favorable binding affinities to key biological targets, supporting experimental findings regarding efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following compounds share the pyrimidinone-acetamide scaffold but differ in substituents:

Key Observations:

Substituent Effects on Molecular Weight :

- The target compound’s 4-propyl and 4-ethoxyphenyl groups contribute to a higher molecular weight (~422.5) compared to the 4-ethyl/4-fluoro analog (369.4, ). The dichlorophenyl derivative (434.3, ) exceeds the target’s weight due to chlorine’s atomic mass.

- The trifluoromethylphenyl analog (460.5, ) has the highest weight due to three fluorine atoms.

Phenyl Group Modifications :

- Electron-Withdrawing Groups (EWGs) : Fluorine () and trifluoromethyl () groups enhance metabolic stability and lipophilicity but may reduce solubility.

- Electron-Donating Groups (EDGs) : The ethoxy group in the target compound increases lipophilicity compared to fluorine but improves solubility relative to trifluoromethyl .

Pyrimidine Substituent Variations: Propyl vs. 5-Ethyl/4-Methyl (): These substitutions may alter ring conformation and hydrogen-bonding patterns, influencing crystallinity .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step pathways, including:

- Step 1: Condensation of pyrazole and pyrimidine precursors under reflux conditions (e.g., ethanol or acetonitrile as solvents, 60–80°C).

- Step 2: Acetylation of intermediates using reagents like acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine).

- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity . Optimization requires adjusting reaction time, temperature, and solvent polarity. For example, using polar aprotic solvents (DMF or DMSO) can enhance nucleophilic substitution efficiency .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

Key methods include:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions (e.g., pyrazole methyl groups at δ ~2.1–2.3 ppm) .

- High-Performance Liquid Chromatography (HPLC): Purity assessment with reverse-phase C18 columns and UV detection (λ = 254 nm) .

- Mass Spectrometry (MS): High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 439.2) .

Q. What are the critical structural features influencing its reactivity and biological interactions?

- The pyrimidine-6-one core enables hydrogen bonding with biological targets .

- The 4-ethoxyphenyl acetamide group enhances lipophilicity, impacting membrane permeability .

- The 3,5-dimethylpyrazole moiety may sterically hinder undesired side reactions during derivatization .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data across structurally similar analogs?

- Mechanistic Profiling: Use biochemical assays (e.g., kinase inhibition or receptor binding) to compare target specificity. For instance, pyrazole-pyrimidine hybrids often exhibit divergent activities due to substituent effects on binding pockets .

- Structural-Activity Relationship (SAR) Analysis: Map activity trends against crystallographic data (e.g., SHELX-refined structures) to identify key interacting residues .

- Statistical Validation: Apply multivariate analysis to distinguish noise from biologically relevant variations .

Q. What experimental design strategies optimize reaction conditions for scale-up or derivative synthesis?

- Design of Experiments (DoE): Use factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) can model non-linear relationships in multi-step syntheses .

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .

- Green Chemistry Principles: Substitute hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

Q. How can computational methods predict interactions between this compound and biological targets?

- Molecular Dynamics (MD) Simulations: Simulate binding to targets (e.g., kinases) using force fields (AMBER/CHARMM) to assess stability of hydrogen bonds with the pyrimidine core .

- Docking Studies: Employ AutoDock Vina or Schrödinger Suite to screen against protein databases. The 4-ethoxy group’s orientation in the binding pocket is critical for affinity .

- Quantum Mechanical (QM) Calculations: Calculate electrostatic potential surfaces to predict reactivity at specific sites (e.g., the acetamide carbonyl for nucleophilic attacks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.